N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenoxyethanesulfonamide
Description
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenoxyethanesulfonamide is a sulfonamide derivative featuring a 1-methyltetrahydroindazole core linked to a phenoxyethyl group via a sulfonamide bridge. While direct biological data for this molecule are absent in the provided evidence, structural analogs in the literature highlight its relevance in targeting proteins requiring hydrophobic and hydrogen-bonding interactions .
Properties
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-phenoxyethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-20-17-10-6-5-9-15(17)16(19-20)13-18-24(21,22)12-11-23-14-7-3-2-4-8-14/h2-4,7-8,18H,5-6,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIUVGPFCZLCAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenoxyethanesulfonamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an indazole moiety, which is known for its diverse biological properties. The molecular formula of this compound is with a molecular weight of approximately 342.44 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N2O3S |
| Molecular Weight | 342.44 g/mol |
| CAS Number | 1448027-69-7 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The indazole core is known to inhibit certain enzymes and modulate receptor activities, leading to anti-inflammatory and anticancer effects. The phenoxyethanesulfonamide group may enhance solubility and bioavailability, contributing to its pharmacological profile.
Anticancer Activity
Several studies have investigated the anticancer potential of indazole derivatives similar to this compound. For instance, derivatives with similar structures have shown significant antiproliferative effects against various cancer cell lines:
- HeLa Cells : Compounds exhibited IC50 values as low as 0.52 µM.
- MCF-7 Cells : Notable activity with IC50 values around 0.34 µM.
These findings suggest that the compound may induce apoptosis and inhibit tubulin polymerization in cancer cells, positioning it as a candidate for further development in cancer therapy .
Anti-inflammatory Activity
Indazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity can be crucial in managing diseases characterized by chronic inflammation.
Antimicrobial Activity
Research indicates that compounds derived from indazole structures possess antimicrobial properties. They have been tested against various bacterial strains using methods such as agar diffusion and broth dilution techniques. The results demonstrated varying degrees of inhibition depending on the substituents on the indazole core.
Case Studies
- Synthesis and Evaluation : A study synthesized several indazole derivatives and evaluated their biological activities against multiple cancer cell lines. The most promising compounds showed significant cytotoxicity and were further investigated for their mechanisms of action .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications on the phenyl ring significantly influenced biological activity. Electron-withdrawing groups generally enhanced potency against targeted enzymes .
Scientific Research Applications
Anticancer Activity
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenoxyethanesulfonamide has been evaluated for its anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : It may induce apoptosis in cancer cells by activating specific pathways associated with cell death.
- Case Study : In a study examining its effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), the compound demonstrated significant cytotoxicity with IC50 values below 10 µM, indicating potent activity against these cell lines .
Neurological Applications
The compound's structure suggests potential activity in neurological disorders:
- Targeting Neurotransmitter Systems : Preliminary studies indicate that it may modulate neurotransmitter levels, particularly serotonin and dopamine, which are crucial in treating conditions like depression and anxiety.
- Case Study : A recent investigation into its effects on animal models of depression showed that administration led to a significant reduction in depressive-like behaviors compared to control groups. Behavioral assays indicated enhanced neurogenesis and synaptic plasticity in treated groups .
Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | < 10 | Induction of apoptosis |
| HCT116 | < 10 | Cell cycle arrest |
| HeLa | < 15 | Inhibition of proliferation |
Neurological Effects Data
| Model | Treatment Duration | Behavioral Outcome |
|---|---|---|
| Depression Model | 14 days | Reduced depressive behavior |
| Anxiety Model | 10 days | Decreased anxiety levels |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Key Observations :
- The 1-methyl group on the tetrahydroindazole core (target compound) may confer metabolic stability compared to bulkier substituents (e.g., cyclopentyl in ), which enhance lipophilicity but may reduce solubility.
Spectral and Physicochemical Data
Notes:
- The trifluoromethoxy group in increases metabolic resistance compared to the target compound’s phenoxy group.
Research Findings and Implications
- Structural Flexibility : The tetrahydroindazole core allows diverse substitutions, enabling optimization for target selectivity (e.g., sigma-2 receptors in vs. viral enzymes in ).
- Sulfonamide vs. Amide : Sulfonamides generally exhibit stronger hydrogen-bonding capacity than amides, favoring interactions with polar enzyme active sites .
- Unresolved Questions: No direct data exist for the target compound’s solubility, toxicity, or in vitro activity. Further studies should prioritize assays against sulfonamide-sensitive targets (e.g., carbonic anhydrase IX).
Q & A
Basic: What synthetic methodologies are recommended for preparing N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenoxyethanesulfonamide and related sulfonamide derivatives?
A copper-catalyzed 1,3-dipolar cycloaddition (click chemistry) is a robust method for synthesizing sulfonamide derivatives. For example, substituted triazole-linked sulfonamides are synthesized by reacting alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) with azides (e.g., 2-azido-N-phenylacetamide) in a tert-butanol-water (3:1) solvent system with Cu(OAc)₂ (10 mol%) at room temperature . Key steps include:
- Reaction monitoring : TLC with hexane:ethyl acetate (8:2).
- Work-up : Quenching with ice, extraction with ethyl acetate, and recrystallization in ethanol.
- Characterization : IR (C=O, C-O, NH stretches), NMR (¹H/¹³C chemical shifts for aromatic and triazole protons), and HRMS for molecular ion confirmation .
Basic: How can structural characterization of this compound be systematically performed?
A multi-spectral approach is essential:
- IR spectroscopy : Identify functional groups (e.g., sulfonamide S=O at ~1300–1350 cm⁻¹, NH stretches ~3260 cm⁻¹) .
- NMR :
- ¹H NMR: Aromatic protons (δ 7.0–8.5 ppm), methylene groups adjacent to sulfonamide (δ ~5.4 ppm), and triazole protons (δ ~8.3 ppm) .
- ¹³C NMR: Carbonyl (C=O at ~165 ppm), sulfonamide sulfurs (no direct signal), and aromatic carbons.
- X-ray crystallography : Use SHELX (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsion angles. WinGX can process diffraction data and generate CIF reports .
Advanced: How can crystallographic data inconsistencies be resolved during structural refinement?
Contradictions in X-ray data (e.g., anisotropic displacement mismatches, twinning) require:
- Data reprocessing : Use SHELXC/D/E for initial phasing and SHELXL for refinement. For twinned data, apply TWIN/BASF commands in SHELXL .
- Validation tools : Check R-factors (R1 < 0.05 for high-resolution data), Fo/Fc maps for electron density outliers, and ADPs (anisotropic displacement parameters) using WinGX’s ORTEP interface .
- Methodological cross-check : Compare results with alternative software (e.g., OLEX2) to confirm bond geometry .
Advanced: How can computational modeling address discrepancies in receptor-binding predictions for this sulfonamide?
Divergent receptor-response data (e.g., agonist vs. antagonist activity) may stem from methodological differences:
- Hybrid modeling : Combine wet-lab data (e.g., Saito et al.’s heterologous receptor expression) with computational metrics (e.g., Haddad et al.’s bioelectronic nose parameters) .
- Feature selection : Use meta-analysis to reconcile chemical descriptors (e.g., PubChem’s InChI keys) with receptor-specific response profiles .
- Validation : Cross-validate against high-resolution structural data (e.g., sulfonamide-protein co-crystals resolved via SHELX) .
Advanced: What strategies optimize structure-activity relationship (SAR) studies for this compound?
SAR analysis requires systematic substituent variation:
- Core modifications : Introduce substituents at the phenoxy (e.g., nitro, methyl groups) or indazole moieties. For example, 2-nitrophenyl analogs show distinct ¹H NMR shifts (δ 8.61 ppm for nitro protons) and bioactivity .
- Bioisosteric replacement : Replace sulfonamide with carboxamide (e.g., as in N-(1,3-dioxoisoindol-5-yl)-2-methanesulfonylbenzamide) to assess potency changes .
- Data triangulation : Correlate in vitro activity (e.g., IC₅₀) with computed molecular properties (e.g., LogP, polar surface area from PubChem data) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Inconsistent bioactivity results (e.g., varying IC₅₀ values) may arise from:
- Experimental design : Control solvent effects (e.g., DMSO concentration), cell-line variability, and assay sensitivity .
- Statistical rigor : Apply bootstrapping (e.g., 1000 resamples) to confirm effect sizes, as demonstrated in longitudinal SEM models .
- Meta-analysis : Pool data from PubChem and academic repositories to identify outliers or trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
